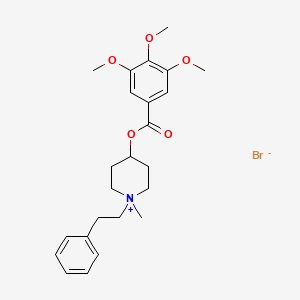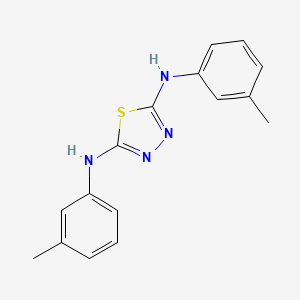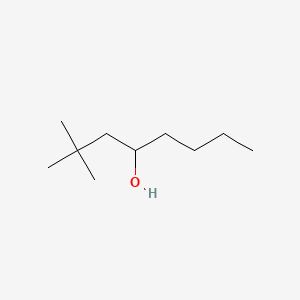phosphanium chloride CAS No. 70726-17-9](/img/structure/B14463232.png)
[(2-Hydroxy-5-nitrophenyl)methyl](triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phosphanium chloride group attached to a hydroxy-nitrophenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-nitrophenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-hydroxy-5-nitrophenyl group. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triphenylphosphine, 2-hydroxy-5-nitrobenzyl chloride, and appropriate solvents such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phosphonium salts.
科学的研究の応用
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (2-Hydroxy-5-nitrophenyl)methylphosphanium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The hydroxy and nitro groups play a crucial role in these interactions, facilitating the formation of stable complexes and modulating biological pathways.
類似化合物との比較
Similar Compounds
- (2-Hydroxy-5-nitrophenyl)methylphosphonium bromide
- (2-Hydroxy-5-nitrophenyl)methylphosphonium iodide
- (2-Hydroxy-5-nitrophenyl)methylphosphonium fluoride
Uniqueness
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride stands out due to its specific chloride ion, which can influence its reactivity and solubility compared to its bromide, iodide, and fluoride counterparts. The presence of the hydroxy and nitro groups also imparts unique chemical properties, making it a versatile compound for various applications.
特性
CAS番号 |
70726-17-9 |
|---|---|
分子式 |
C25H21ClNO3P |
分子量 |
449.9 g/mol |
IUPAC名 |
(2-hydroxy-5-nitrophenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H20NO3P.ClH/c27-25-17-16-21(26(28)29)18-20(25)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H |
InChIキー |
UMCDBDNDGKAYOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)[N+](=O)[O-])O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


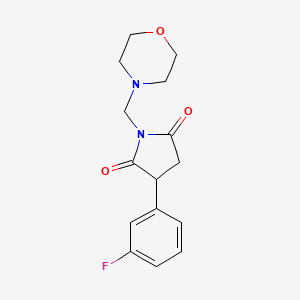

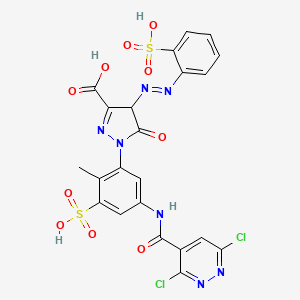
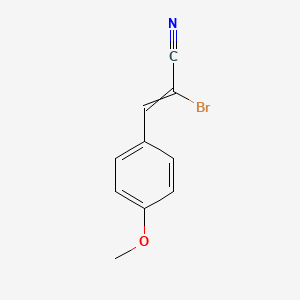
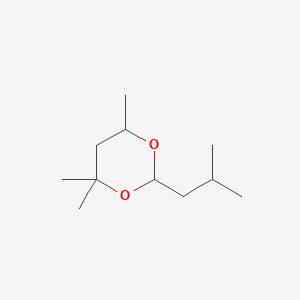
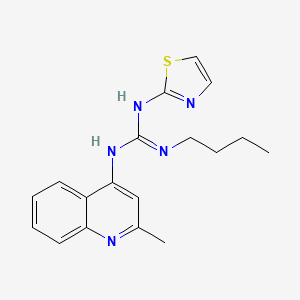
![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
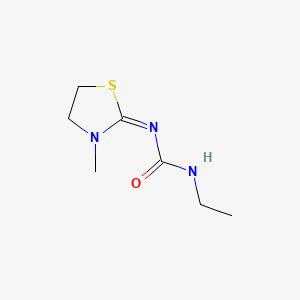
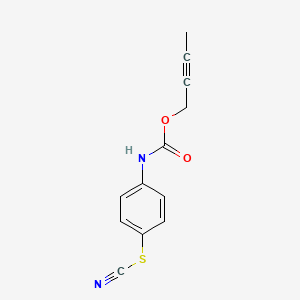
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
